3-Allyl-4-nitro-1H-indole
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Overview
Description
3-Allyl-4-nitro-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 3-Allyl-4-nitro-1H-indole, often involves transition metal-catalyzed cyclization reactions of unsaturated substrates . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the transition metal-catalyzed cyclization of alkynes and nitrogen sources .
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: 3-Allyl-4-nitro-1H-indole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, and anticancer agents . They can bind to multiple receptors and exhibit a wide range of biological activities .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of various microbial infections .
Industry: Indole derivatives are used in the production of agrochemicals, dyes, and fragrances . This compound can be used as an intermediate in the synthesis of these products .
Mechanism of Action
The mechanism of action of 3-Allyl-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components . The indole nucleus can bind to various receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness: 3-Allyl-4-nitro-1H-indole is unique due to the presence of both an allyl and a nitro group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-nitro-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C11H10N2O2/c1-2-4-8-7-12-9-5-3-6-10(11(8)9)13(14)15/h2-3,5-7,12H,1,4H2 |
InChI Key |
ZUTBQSAHMUIEHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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